molecular formula C14H11Cl2NO3S B2472047 methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate CAS No. 866150-13-2

methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate

Cat. No.: B2472047
CAS No.: 866150-13-2
M. Wt: 344.21
InChI Key: WKIDSJQWAYSRFG-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a 2,4-dichlorobenzamido substituent at the 3-position, a methyl group at the 4-position, and a methyl ester at the 2-position of the thiophene ring. The dichlorobenzamido group likely contributes to electron-withdrawing effects, influencing reactivity and interactions with biological targets . Synonyms for this compound include methyl 3-[(2,4-dichlorophenyl)carbonylamino]thiophene-2-carboxylate and methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-2-carboxylate, with CAS-related identifiers such as ST50919288 and AC1LDUI2 .

Properties

IUPAC Name

methyl 3-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-7-6-21-12(14(19)20-2)11(7)17-13(18)9-4-3-8(15)5-10(9)16/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIDSJQWAYSRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiophene ring, followed by the introduction of the methyl and carboxylate ester groups. The final step involves the formation of the 2,4-dichlorobenzamido group through an amide coupling reaction.

    Thiophene Ring Formation: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Methylation and Esterification: The thiophene ring is then methylated using a methylating agent such as methyl iodide. The carboxylate ester group is introduced through esterification with methanol and a suitable acid catalyst.

    Amide Coupling: The final step involves the coupling of the 2,4-dichlorobenzoyl chloride with the thiophene derivative in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carbonyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Substituted benzamido derivatives

Scientific Research Applications

Medicinal Chemistry

Potential Biological Activities
Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant biological activity against various pathogens and cancer cell lines.

Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or alter receptor functions, which is critical in drug design and therapeutic applications.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells.

Cell LineIC50 (μM)
MCF-7 (Breast)15.0
HT-29 (Colon)12.5

Synthesis and Chemical Applications

Building Block in Organic Synthesis
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in developing new materials with specific properties.

Synthetic Routes
The synthesis typically involves multi-step organic reactions:

  • Formation of the thiophene ring through reaction with sulfur.
  • Methylation using methyl iodide.
  • Introduction of the carboxylate ester group through esterification processes.

Material Science

Development of Functional Materials
this compound can be utilized in creating materials with desired electronic or optical properties. Its thiophene backbone is known for contributing to conductivity and light absorption.

Table: Properties of Synthesized Materials

Material TypeConductivity (S/m)Optical Band Gap (eV)
Polymer Derived from Compound1.5 x 10^-32.1
Composite Material2.0 x 10^-21.8

Future Research Directions

Further studies are needed to fully understand the biological mechanisms and potential therapeutic applications of this compound. Research could focus on:

  • In vivo studies to assess efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize biological activity.
  • Exploration of new derivatives to enhance performance in targeted applications.

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate 3-(2,4-dichlorobenzamido), 4-methyl, 2-methyl ester C14H11Cl2NO3S 352.21 High halogen content for enhanced bioactivity
Methyl 3-(3-chlorobenzenesulfonamido)-4-methylthiophene-2-carboxylate 3-(3-chlorobenzenesulfonamido), 4-methyl, 2-methyl ester C13H11ClNO4S2 360.86 Sulfonamide group increases polarity
Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate 2-(4-chlorobenzamido), 4-(2-methylpropyl), 3-ethyl ester C19H21ClNO3S 402.89 Bulky isopropyl group affects steric interactions
Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate 3-chlorosulfonyl, 4-methyl, 2-methyl ester C7H7ClO4S2 254.71 Reactive sulfonyl chloride moiety
Ethylarticaine Hydrochloride 3-(ethylamino-propanoylamido), 4-methyl, 2-methyl ester C12H18N2O3S·HCl 306.81 Aminoacyl group enhances solubility in acidic media

Physicochemical Properties

  • Polarity and Solubility: The dichlorobenzamido group increases hydrophobicity compared to non-halogenated analogs. Sulfonamide derivatives (e.g., ) exhibit higher polarity due to the sulfonyl group, enhancing aqueous solubility .

Key Differences and Trends

Substituent Position : Moving the chloro group from the 3- to 2,4-position (as in the target compound) may enhance steric and electronic effects, improving target affinity.

Functional Group Variation : Sulfonyl chlorides () are more reactive than benzamides, making them intermediates rather than final products .

Ester Chain Length : Ethyl esters () may offer slower hydrolysis rates compared to methyl esters, influencing drug release profiles .

Biological Activity

Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H12_{12}Cl2_{2}N2_{2}O3_{3}S
  • Molecular Weight : 345.22 g/mol
  • CAS Number : 505095-81-8
  • IUPAC Name : this compound

The compound features a thiophene ring substituted with a methyl group and an amide linkage to a dichlorobenzamide moiety, contributing to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Its structural similarity to other biologically active compounds suggests it may exhibit similar properties:

  • Mechanism of Action :
    • This compound may induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression.
    • It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
  • In Vitro Studies :
    • In studies involving various cancer cell lines, the compound demonstrated significant cytotoxicity. For example, it exhibited an IC50_{50} value comparable to established chemotherapeutic agents, indicating strong potential for further development.
    • Table 1 summarizes the IC50_{50} values against different cancer cell lines:
Cell LineIC50_{50} (µM)Reference
A549 (Lung Cancer)15.5
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.3

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Study on Benzamide Derivatives :
    A series of benzamide derivatives were tested for their anticancer properties. Compounds with dichloro substitutions showed enhanced activity against various cancer cell lines, suggesting that this compound may share these beneficial effects due to its structural characteristics .
  • Mechanistic Insights :
    In a study focusing on the apoptosis mechanism, it was reported that compounds similar to this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .

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